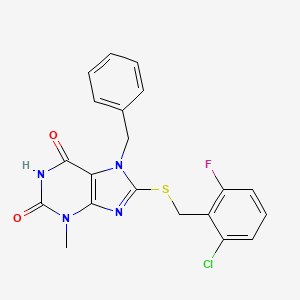
7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as TAK-659, is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Applications De Recherche Scientifique
Potential in Neurodegenerative Diseases
A study highlighted the design of tricyclic xanthine derivatives, including compounds structurally related to 7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione, as multitarget drugs for neurodegenerative diseases. These compounds were evaluated for their ability to act as adenosine receptor antagonists and monoamine oxidase inhibitors. The research identified several compounds with promising dual-target-directed activity, suggesting their potential advantage over single-target therapeutics in neurodegenerative disease treatment (Brunschweiger et al., 2014).
Synthetic Methodologies
Another study focused on the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting groups. This research provided a new route to synthesize these compounds starting from available 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione, highlighting the stability of the thietanyl protecting group and the mild conditions required for the synthesis. This contributes to the development of synthetic methodologies for structurally related compounds (Khaliullin & Shabalina, 2020).
Mécanisme D'action
Mode of Action
It’s worth noting that the compound’s interaction with its targets would likely result in biochemical changes within the cell .
Biochemical Pathways
It’s plausible that the compound could influence a variety of pathways given its complex structure .
Result of Action
Given its complex structure, it’s plausible that the compound could have a variety of effects on the cellular level .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and salinity can affect the structure and function of a compound . .
Propriétés
IUPAC Name |
7-benzyl-8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O2S/c1-25-17-16(18(27)24-19(25)28)26(10-12-6-3-2-4-7-12)20(23-17)29-11-13-14(21)8-5-9-15(13)22/h2-9H,10-11H2,1H3,(H,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKUFQOPNQMZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

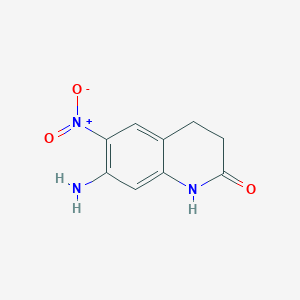
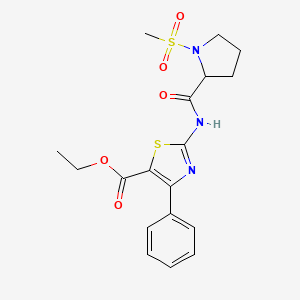
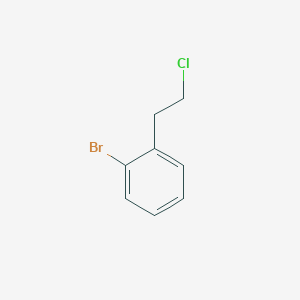
![N-cyclohexyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2753875.png)

![7-((2,3-dihydro-1H-inden-1-yl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753880.png)
![11-methoxy-6,13-dihydro-5H-indolo[3,2-c]acridin-8-yl methyl ether](/img/structure/B2753881.png)
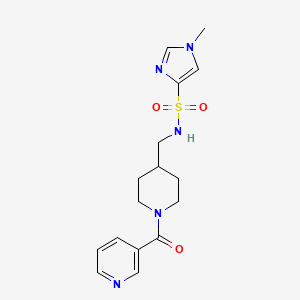
![3-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2753886.png)
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2753888.png)
![N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2753889.png)
![3,6-dichloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]pyridine-2-carboxamide](/img/structure/B2753890.png)
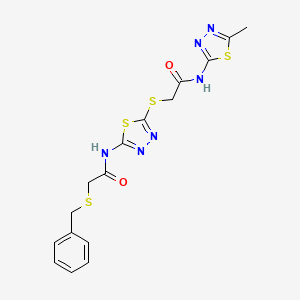
![1-[(1-methanesulfonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2753892.png)